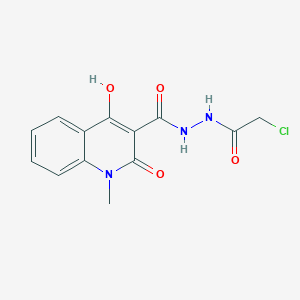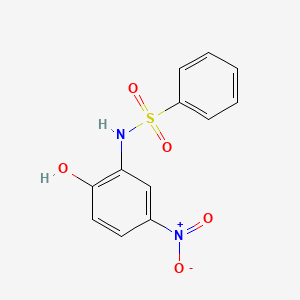
Disodium 2,5-thiophenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2,5-thiophenedicarboxylate is an organic compound with the molecular formula C₆H₂Na₂O₄S It is a disodium salt of 2,5-thiophenedicarboxylic acid, featuring a thiophene ring substituted with two carboxylate groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
Disodium 2,5-thiophenedicarboxylate can be synthesized through several methods. One common approach involves the neutralization of 2,5-thiophenedicarboxylic acid with sodium hydroxide. The reaction typically proceeds as follows:
Dissolution: Dissolve 2,5-thiophenedicarboxylic acid in water.
Neutralization: Add a stoichiometric amount of sodium hydroxide to the solution.
Crystallization: Allow the solution to crystallize, yielding this compound.
The reaction conditions are generally mild, often conducted at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Neutralization: Large quantities of 2,5-thiophenedicarboxylic acid are neutralized with sodium hydroxide in industrial reactors.
Purification: The resulting solution is purified through filtration and crystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Disodium 2,5-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Disodium 2,5-thiophenedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which disodium 2,5-thiophenedicarboxylate exerts its effects depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactions: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and carboxylate groups.
相似化合物的比较
Disodium 2,5-thiophenedicarboxylate can be compared with other thiophene derivatives:
2,5-Thiophenedicarboxylic Acid: The parent acid form, which lacks the sodium ions.
2-Thiophenecarboxylic Acid: A similar compound with only one carboxylate group.
3,4-Thiophenedicarboxylic Acid: A positional isomer with carboxylate groups at the 3 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in various research applications.
属性
分子式 |
C6H4Na2O4S |
|---|---|
分子量 |
218.14 g/mol |
InChI |
InChI=1S/C6H4O4S.2Na/c7-5(8)3-1-2-4(11-3)6(9)10;;/h1-2H,(H,7,8)(H,9,10);; |
InChI 键 |
FANZMNFGDYXQPU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)

![4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11992365.png)
![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)


![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992420.png)


![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
